Esculentin-1N protein precursor, partial
Description
Contextualization of Amphibian Host Defense Peptides (HDPs) and Antimicrobial Peptides (AMPs)
Amphibians inhabit diverse environments, exposing them to a wide array of pathogens. nih.gov To counteract these threats, their skin has evolved into a sophisticated defense system, secreting a vast arsenal (B13267) of chemical compounds. Central to this defense are Host Defense Peptides (HDPs), more commonly known as Antimicrobial Peptides (AMPs). nih.govnih.gov These peptides are fundamental components of the innate immune system, providing a rapid and non-specific first line of defense against invading microorganisms, including bacteria, fungi, viruses, and protozoa. mdpi.comnih.gov
AMPs are typically short, cationic, and amphipathic molecules. mdpi.com Their positive charge facilitates interaction with the negatively charged membranes of microbes, while their amphipathic nature allows them to disrupt these membranes, leading to cell death. nih.gov This mechanism of action is less likely to induce microbial resistance compared to conventional antibiotics, making AMPs a subject of intense scientific interest. nih.gov The skin of anurans (frogs and toads) is a particularly abundant source of AMPs, with hundreds of different peptides identified to date. mdpi.com
Historical Overview of Esculentin (B142307) Peptide Family Discovery and Characterization
The timeline of antimicrobial peptide discovery marks a significant progression in our understanding of innate immunity. While the first AMP, Lysozyme, was discovered in 1922, the systematic exploration of amphibian-derived peptides began much later. unmc.edu A pivotal moment in this field was the discovery of magainins from the African clawed frog, Xenopus laevis, in 1987, which spurred further research into frog skin secretions. nih.gov
The Esculentin peptide family was first identified in 1994. unmc.edu These peptides were originally isolated from the skin of the European green frog, Pelophylax lessonae/ridibundus (formerly known as Rana esculenta). researchgate.net The family includes several members, such as Esculentin-1 (B1576701) and Esculentin-2. researchgate.net Esculentin-1a and Esculentin-1b are two well-characterized members that differ by only a single amino acid. nih.gov Subsequent research has focused on characterizing their broad-spectrum antimicrobial activity and exploring the potential of their synthetic derivatives. nih.govnih.gov
Definition and Significance of Esculentin-1N Protein Precursor, Partial in Amphibian Innate Immunity
Like most AMPs, esculentins are not synthesized in their final, active form. Instead, they are produced as larger precursor proteins. researchgate.netresearchgate.net These precursors typically have a tripartite structure consisting of an N-terminal signal peptide, an acidic pro-region (or spacer peptide), and the C-terminal mature, active peptide. researchgate.netresearchgate.netresearchgate.net The signal peptide directs the precursor to the secretory pathway, while the acidic spacer is thought to keep the highly active mature peptide in an inactive state until it is needed. researchgate.netresearchgate.net Upon stimulation, such as injury or stress, the precursor is processed by enzymes that cleave off the signal and spacer regions, releasing the mature AMP. mdpi.com
The term "this compound" refers to an incomplete sequence of the gene or cDNA that codes for the Esculentin-1N precursor protein. Such partial sequences are often obtained through molecular cloning techniques from frog skin cDNA libraries. researchgate.netnih.gov While incomplete, these partial sequences are highly significant. They provide crucial information for identifying new members of the esculentin family, understanding the evolutionary relationships between different AMPs, and studying the structure and function of the precursor's different domains. researchgate.netnih.gov
Research Objectives and Scope of Academic Inquiry for the Precursor
The study of the Esculentin-1N protein precursor, and partial sequences thereof, encompasses several key research objectives. A primary goal is the discovery of novel antimicrobial agents. mdpi.com By cloning and sequencing these precursors, researchers can identify the sequences of new mature peptides that may have unique or enhanced antimicrobial properties.
Another significant area of inquiry is the structure-function relationship of these peptides. researchgate.net Understanding how the precursor is processed and how the mature peptide folds into its active conformation is crucial for designing synthetic peptides with improved stability and efficacy. nih.gov Research on derivatives, such as Esc(1-21), has demonstrated that even fragments of the native peptide can retain potent biological activity. nih.gov
Furthermore, studying these precursors provides insights into the regulation of innate immunity in amphibians. researchgate.net Investigating the expression of precursor genes in response to different stimuli can reveal how these animals modulate their defenses against pathogens. The analysis of partial precursor sequences also contributes to our understanding of the evolution of this diverse family of defense molecules. researchgate.net
Properties
bioactivity |
Antimicribial |
|---|---|
sequence |
IFSKLAGKKIKNLLISGLKNVGKEVGMDVVRTGIDIAGCKIKGEC |
Origin of Product |
United States |
Genomic and Transcriptomic Landscape of Esculentin 1n Precursor
Gene Encoding Esculentin-1N Precursor: Genomic Organization and Loci
The genes that code for antimicrobial peptides (AMPs) in amphibians, including those in the esculentin (B142307) family, typically exhibit a conserved structural organization. nih.govnih.gov These genes encode a precursor protein, known as a prepropeptide, which is composed of three distinct domains: a signal peptide, an acidic pro-sequence (also referred to as an acidic spacer peptide), and the C-terminal mature peptide that possesses antimicrobial activity. nih.govbicnirrh.res.in
The open reading frame of a recently identified member of this family, esculentin-1PN, consists of 255 nucleotides, which translates into a polypeptide of 84 amino acids. nih.gov The signal peptide is crucial for directing the nascent polypeptide to the secretory pathway. nih.gov Following the signal peptide is an acidic spacer region, which is cleaved to release the final, active mature peptide. nih.gov In many esculentin precursors, the mature peptide sequence is followed by a stop codon. nih.gov
The genomic loci for esculentin genes are found within the genomes of various frog species, particularly within the Pelophylax and Rana genera. nih.govnih.gov For instance, different esculentin variants have been identified from the skin secretions of the European frog Rana esculenta and the dark-spotted frog Pelophylax nigromaculatus. nih.govnih.gov The genes encoding these peptides are part of a larger family of AMP genes that have evolved to provide a rapid and effective defense against pathogens.
Table 1: Structural Components of a Typical Esculentin-1 (B1576701) Precursor Protein
| Component | Description | Typical Length (Amino Acids) |
| Signal Peptide | An N-terminal sequence that directs the precursor to the secretory pathway. | ~22 |
| Acidic Spacer Peptide | A region of acidic amino acid residues located between the signal peptide and the mature peptide. | Variable |
| Mature Peptide | The C-terminal portion of the precursor that becomes the active antimicrobial peptide after cleavage. | ~46 |
**2.2. Transcriptional Regulation of Esculentin-1N Precursor Gene Expression
The expression of genes encoding esculentin precursors is a tightly regulated process, often induced in response to external threats. This regulation ensures that the energetic cost of producing these defense molecules is incurred only when necessary.
The promoter regions of amphibian AMP genes are known to contain specific sequence motifs that act as binding sites for various transcription factors. While the specific promoter for an "Esculentin-1N" has not been characterized, studies on other amphibian AMPs suggest the involvement of conserved regulatory pathways. For instance, the transcriptional machinery involving NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IκBα (inhibitor of NF-κB) is known to regulate the promoter regions of inducible peptide antibiotics in amphibians of the Rana and Bombina genera. bicnirrh.res.in It is highly probable that the promoter of the gene encoding the Esculentin-1N precursor also contains such recognition sites for nuclear factors that modulate its expression. bicnirrh.res.in
The synthesis of esculentin and other AMPs is often not constitutive but is induced by environmental cues, most notably the presence of microorganisms. This inducible expression is a hallmark of the innate immune system in amphibians. For example, derivatives of esculentin-1 have been shown to be effective against pathogenic bacteria like Escherichia coli O157:H7 and Pseudomonas aeruginosa, and their expression is upregulated in response to such challenges. mdpi.comnih.gov This response is a critical defense mechanism, allowing the frog to rapidly deploy a chemical shield against infection. mdpi.com Studies on other frog AMPs have demonstrated that exposure to bacteria can trigger the transcription of AMP genes. bicnirrh.res.in This inducible system allows for a flexible and rapid response to a changing pathogenic landscape.
mRNA Variants and Splicing Patterns
Alternative splicing of precursor mRNA is a significant mechanism for generating diversity in the AMP repertoire of amphibians. nih.gov This process can result in variations in both the prepro sequence and the mature peptide, potentially leading to peptides with different antimicrobial specificities or potencies. nih.gov
Comparative Genomics and Transcriptomics of Esculentin-1N Gene Family across Amphibian Species
The esculentin gene family is a fascinating subject for comparative genomic and transcriptomic studies, revealing insights into the evolution of amphibian innate immunity. The various members of the esculentin family, such as esculentin-1a, -1b, -1c, and the more recently discovered -1PN, show a high degree of sequence conservation, yet also exhibit key differences that likely reflect adaptation to different pathogens. nih.govnih.govnih.gov
Phylogenetic analysis of the esculentin-1PN precursor, for example, shows that it clusters with esculentin-1P from the Fukien gold-striped pond frog (Pelophylax fukienensis), indicating a close evolutionary relationship. nih.gov Such analyses across different amphibian species help to trace the evolutionary history of this gene family. The diversity within the esculentin family and other AMP families is thought to have arisen through processes of gene duplication followed by functional diversification. nih.gov This evolutionary trajectory allows amphibians to maintain a broad and adaptable arsenal (B13267) of defense peptides to counter a wide array of microbial threats.
The study of entire amphibian genomes and transcriptomes is a growing field, with initiatives like the Amphibian Genomics Consortium promoting research in this area. nih.gov As more amphibian genomes are sequenced and annotated, a more complete picture of the diversity and evolution of the esculentin gene family will emerge.
Table 2: Identified Members of the Esculentin-1 Family
| Peptide Name | Source Organism |
| Esculentin-1a | Rana esculenta |
| Esculentin-1b | Rana esculenta |
| Esculentin-1c | Rana esculenta |
| Esculentin-1PN | Pelophylax nigromaculatus |
| Esculentin-1P | Pelophylax fukienensis |
| Esculentin-1-OG10 | Odorrana grahami |
Biosynthesis and Post Translational Processing Pathways
Overview of Precursor Protein Synthesis and Translocation
The journey of Esculentin-1N begins with the translation of its corresponding messenger RNA (mRNA) on ribosomes, resulting in a large, inactive precursor molecule known as a prepropeptide. This initial protein includes a signal sequence at its N-terminus, a propeptide region, and the sequence of the final active peptide.
The synthesis and processing of such precursors are fundamental for generating biological complexity from a limited number of genes. nih.gov The signal sequence acts as a molecular address label, directing the entire prepropeptide to the endoplasmic reticulum (ER). As the nascent polypeptide chain enters the ER lumen, the signal sequence is typically cleaved off, converting the prepropeptide into a propeptide. This translocation into the secretory pathway is a crucial first step, segregating the precursor from the cytoplasm and setting it on the path for further modification and eventual secretion. nih.gov This general mechanism is a hallmark of secreted proteins, including many peptide hormones and antimicrobial peptides (AMPs). nih.govyoutube.com
Proteolytic Cleavage Events and Enzyme Systems Involved in Maturation
The transformation of the inactive propeptide into the mature, active Esculentin-1N peptide is accomplished through precise proteolytic cleavage events. This process is mediated by a specialized family of enzymes that recognize and cut at specific amino acid sequences within the precursor. nih.gov
The primary enzymes responsible for processing propeptides within the regulated secretory pathway are the proprotein convertases (PCs), a family of calcium-dependent serine endoproteases related to bacterial subtilisin. nih.govwikipedia.orgwikipedia.org Key members involved in neuroendocrine and hormonal peptide processing are PC1/3 (also known as PC3) and PC2. nih.govwikipedia.org These enzymes are synthesized as inactive zymogens (pro-PCs) and are themselves activated through proteolytic cleavage within the secretory pathway. nih.gov
While the specific convertase that processes the Esculentin-1N precursor has not been definitively identified in the provided literature, the mechanism is well-established for this class of peptides. PCs recognize and cleave at the C-terminal side of single or, more commonly, paired basic amino acid residues such as Lys-Arg or Arg-Arg. nih.gov The differential expression and action of various PCs in different tissues can lead to tissue-specific processing, generating a diversity of bioactive peptides from a single precursor gene. nih.gov
The precision of propeptide processing depends entirely on the presence of specific cleavage sites that are recognized by prohormone convertases. The canonical recognition motif for these enzymes is a pair of basic amino acids. nih.gov In addition to these primary sites, studies on the degradation of mature esculentin (B142307) peptides have highlighted other peptide bonds that are particularly susceptible to proteolysis, which may also serve as processing sites during maturation. nih.gov
Longer esculentin peptides (e.g., 46 amino acids) have been shown to be susceptible to cleavage at multiple sites. nih.gov This suggests that the precursor likely contains several motifs that are targeted by endogenous proteases to release the final, shorter active peptide fragment.
Table 1: Potential Proteolytic Cleavage Sites and Motifs in Esculentin Precursors
| Motif Type | Example Sequence | Enzyme Family | Reference |
| Paired Basic Residues | -Lys-Arg- | Proprotein Convertases (PCs) | nih.gov |
| Paired Basic Residues | -Arg-Arg- | Proprotein Convertases (PCs) | nih.gov |
| Single Basic Residue | -Arg-X- | Proprotein Convertases (PCs) | wikipedia.org |
| Other Susceptible Bonds | -Gly-Leu- | Endogenous Proteases | nih.gov |
| Other Susceptible Bonds | -Gly-Ile- | Endogenous Proteases | nih.gov |
| Other Susceptible Bonds | -Arg-Thr- | Endogenous Proteases | nih.gov |
| Other Susceptible Bonds | -Gly-Met- | Endogenous Proteases | nih.gov |
This table is based on general prohormone processing principles and specific degradation studies of esculentin peptides. X represents any amino acid.
Role of C-Terminal Amidation and Other Post-Translational Modifications (e.g., disulfide bridges)
Post-translational modifications (PTMs) are covalent processing events that alter the properties of a protein after its synthesis and are critical for the function, stability, and localization of most proteins. nih.govsigmaaldrich.com For many bioactive peptides, including derivatives of Esculentin-1a, one of the most significant PTMs is C-terminal amidation. nih.govjst.go.jp
The peptide Esculentin-1a(1-21)NH2, derived from the Esculentin-1a precursor, features an amide group (-NH2) at its C-terminus. nih.gov This modification is not directly encoded in the gene but is the result of a two-step enzymatic process. First, a prohormone convertase cleaves the precursor protein immediately after a specific glycine (B1666218) residue. This C-terminal glycine then serves as the substrate for the enzyme peptidylglycine alpha-amidating monooxygenase (PAM). PAM converts the glycine into a C-terminal amide and a molecule of glyoxylate. youtube.comgoogle.com This amidation is crucial as it often neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's biological activity and increase its resistance to degradation by carboxypeptidases.
Other potential PTMs include the formation of disulfide bridges between cysteine residues, which can stabilize the three-dimensional structure of the peptide. The precursor of Esculentin-1Pc, for instance, contains cysteine residues, suggesting the potential for such intramolecular bonds. novoprolabs.com
Cellular and Subcellular Compartmentation of Biosynthesis and Processing
The biosynthesis and maturation of the Esculentin-1N precursor is a spatially and temporally organized process that occurs across several distinct subcellular compartments within the secretory pathway. nih.govnih.gov This compartmentalization ensures that each processing step occurs in the correct order and under the appropriate biochemical conditions.
The journey begins in the endoplasmic reticulum (ER) , where the precursor is folded and the signal peptide is removed. nih.gov From the ER, the propeptide is transported to the Golgi apparatus . Within the trans-Golgi network (TGN) , the propeptide is sorted and packaged into immature secretory granules. It is within these maturing granules that the major proteolytic processing events, catalyzed by prohormone convertases like PC1/3 and PC2, take place. nih.gov The acidic environment of the granules is often required for the optimal activity of these enzymes. Subsequent modifications, such as C-terminal amidation, also occur within these vesicles before the mature peptide is stored, ready for secretion from the cell in response to a specific stimulus. nih.govyoutube.com
Table 2: Subcellular Localization of Esculentin Precursor Processing
| Cellular Compartment | Biosynthetic or Processing Event | Reference |
| Ribosomes | Synthesis of prepropeptide | youtube.com |
| Endoplasmic Reticulum (ER) | Translocation, signal peptide cleavage, protein folding | nih.gov |
| Golgi Apparatus | Transport and further sorting | nih.gov |
| Trans-Golgi Network (TGN) | Sorting and packaging into secretory granules | nih.gov |
| Secretory Granules | Proteolytic cleavage by PCs, C-terminal amidation | nih.gov |
Molecular Architecture and Conformational Dynamics of the Precursor
Primary Sequence Analysis and Signal Peptide Characterization of Esculentin-1N Partial Precursor
The primary structure of the Esculentin-1N precursor, like other related amphibian antimicrobial peptides, is a polypeptide chain that contains distinct functional regions. Analysis of the cDNA of precursors for esculentin (B142307) peptides, such as esculentin-1PN from the dark-spotted frog (Pelophylax nigromaculatus), reveals a canonical organization comprising a signal peptide, an acidic spacer peptide, and the mature peptide sequence. researchgate.netresearchgate.net This modular design is a common feature for many antimicrobial peptides, where the precursor protein contains cassettes of active peptide modules. mdpi.com
The signal peptide is a short, N-terminal sequence of amino acids that directs the newly synthesized protein to the secretory pathway. researchgate.netresearchgate.netmdpi.com In silico prediction tools, such as SignalP, are commonly used to identify and characterize these N-terminal signal peptides based on their characteristic sequences. nih.gov Following the signal peptide is an acidic spacer region, which is thought to neutralize the cationic charge of the mature peptide, preventing self-toxicity within the host's cells before secretion. researchgate.net The final region is the C-terminal mature peptide, which, after cleavage, becomes the active antimicrobial agent. researchgate.net
Sequence alignments with homologous esculentin peptides from other frog species demonstrate a high degree of conservation, particularly within the mature peptide region, which is crucial for its antimicrobial function. researchgate.netresearchgate.net A key processing site for maturation is often marked by a dibasic amino acid motif (e.g., Lysine-Arginine or KR), which is a recognition site for propeptide convertase enzymes that cleave the precursor to release the mature peptide. researchgate.net
| Precursor Region | Description | Key Features |
|---|---|---|
| Signal Peptide | N-terminal sequence guiding the precursor to the secretory pathway. researchgate.netresearchgate.net | Typically 20-30 amino acids long; contains a hydrophobic core; has a predicted cleavage site for signal peptidases. researchgate.net |
| Acidic Spacer Peptide | An intermediate sequence located between the signal peptide and the mature peptide. researchgate.net | Rich in acidic residues (e.g., Aspartic acid, Glutamic acid); thought to neutralize the cationic mature peptide. researchgate.net |
| Mature Peptide | The C-terminal portion that becomes the active antimicrobial peptide after proteolytic cleavage. researchgate.netresearchgate.net | Cationic (positively charged); often contains conserved cysteine residues that can form disulfide bridges. researchgate.netresearchgate.net |
Predicted Secondary and Tertiary Structural Motifs of the Partial Precursor and its Derivatives (e.g., α-helix)
While the full three-dimensional structure of the entire Esculentin-1N precursor is not extensively characterized, the structure of its derivatives, particularly the mature active peptides, has been studied. Computational methods like Hierarchical Neural Networks and analysis of circular dichroism (CD) spectra are used to predict and confirm secondary structures. researchgate.netnih.gov
The most prominent predicted secondary structural motif in the mature esculentin peptide region is the α-helix. researchgate.netnih.govnih.gov Biophysical characterization reveals that esculentin-derived peptides, such as Esc(1-21), adopt an α-helical conformation, particularly in membrane-mimicking environments. nih.gov This induced folding is critical for its biological activity. The resulting α-helices are typically amphipathic, meaning they have distinct hydrophobic and hydrophilic faces. nih.gov This amphipathicity is a key characteristic that allows the peptide to interact with and disrupt the lipid bilayers of microbial cell membranes. nih.gov The solution structure of esculentin-1c, for example, is comprised of three distinct α-helices, each displaying these amphipathic properties. nih.gov
The precursor form, containing the acidic spacer, is likely less structured to prevent premature membrane interaction. The folding into the final, potent α-helical structure occurs upon interaction with the target bacterial membrane. nih.gov Modifications to the primary sequence, such as replacing a standard peptide bond with an isopeptide bond, can significantly influence the peptide's folding and its ability to associate with membranes. nih.gov
| Peptide Form | Predicted/Observed Secondary Structure | Key Structural Feature |
|---|---|---|
| Full Precursor | Likely a mix of structured and unstructured regions. | The acidic spacer may prevent the mature region from adopting a stable amphipathic conformation. |
| Mature Esculentin Peptide (e.g., Esculentin-1c, Esc(1-21)) | Predominantly α-helical, especially in membrane-like environments. nih.govnih.gov | Amphipathic nature, with separated hydrophobic and hydrophilic residues, is crucial for membrane permeabilization. nih.gov |
| Modified Derivatives | Can be engineered to alter helical content and stability. nih.gov | Isopeptide bond introduction can affect the extent of membrane-induced folding. nih.gov |
Insights into Folding Pathways and Stability of the Precursor Form
The folding of the Esculentin-1N precursor is a stepwise process guided by the principle of sequential stabilization, where local secondary structures form and are progressively stabilized to achieve the final conformation. nih.gov The precursor protein is designed to be stable in the host's cellular environment and resistant to premature degradation before its secretion and processing. nih.gov
The stability of the precursor is partly conferred by its modular structure. mdpi.com The presence of the acidic pro-domain likely keeps the mature peptide region in a conformation that is less prone to aggregation and proteolytic attack. The stability of esculentin peptides and their resistance to degradation by proteases can be significantly enhanced through chemical modifications, such as the incorporation of D-amino acids or the formation of internal isopeptide bonds. nih.govresearchgate.net For instance, the introduction of an isopeptide bond can enhance resistance to proteolytic degradation by stabilizing the peptide's structure. nih.gov This suggests that the native precursor has evolved a specific conformation that balances stability with the ability to be efficiently processed upon secretion.
Conformational Changes during Proteolytic Processing and Maturation into Active Peptides
The maturation of the Esculentin-1N precursor into the active peptide involves significant conformational changes driven by specific proteolytic cleavage events. The process begins with the co-translational removal of the N-terminal signal peptide by a signal peptidase as the precursor enters the endoplasmic reticulum. researchgate.net
Following secretion, the propeptide is cleaved from the mature peptide. This crucial step is typically mediated by a propeptide convertase that recognizes a specific cleavage site, often a pair of basic residues like Lysine-Arginine (KR), located between the acidic spacer and the mature peptide sequence. researchgate.net The removal of the negatively charged acidic spacer is the trigger for a major conformational change. Freed from the influence of the spacer, the cationic mature peptide is now able to adopt its functionally critical amphipathic α-helical structure, particularly upon encountering a microbial membrane. mdpi.com
Biological Roles and Molecular Mechanisms of Action Non Clinical Focus
Contribution to Amphibian Innate Immunity
Antimicrobial peptides are fundamental effectors of the innate immune response in all multicellular organisms, including amphibians. nih.govnih.gov Peptides of the esculentin (B142307) family, originally isolated from frog skin, are crucial to this defense system. nih.govfrontiersin.org The gene encoding for the Esculentin-1N protein precursor contains a signal peptide, an acidic spacer, and the mature peptide, which is the active component. researchgate.net These peptides are secreted in response to stress and infection, providing immediate protection against invading microorganisms. nih.gov
Role in Host Defense against Microbial Pathogens (e.g., bacteria, fungi)
Esculentin-1N and its synthetic derivatives, such as Esculentin-1a(1-21)NH₂, exhibit potent, broad-spectrum antimicrobial activity against a variety of microbial pathogens, including both Gram-negative and Gram-positive bacteria, as well as fungi. nih.govresearchgate.netmdpi.com The activity of these peptides is often rapid and effective even against antibiotic-resistant strains. nih.gov
Derivatives like Esc(1-21) have demonstrated strong inhibitory effects against Escherichia coli and the pathogenic strain E. coli O157:H7. nih.gov Research has also highlighted significant activity against Pseudomonas aeruginosa, a notable opportunistic pathogen, including clinical isolates from cystic fibrosis patients and cases of microbial keratitis. nih.govfrontiersin.org The peptide Esculentin-1PN, a homolog from the dark-spotted frog, has also shown effective antibacterial action against multiple bacterial strains. researchgate.net The minimal inhibitory concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth, has been determined for various derivatives against several microbial species.
Table 1: Antimicrobial Activity (MIC) of Esculentin-1a Derivatives Against Various Microbial Strains This table is interactive. You can sort and filter the data.
| Peptide Derivative | Microbial Strain | Strain Type | MIC (μM) | Reference |
|---|---|---|---|---|
| Esc(1-21) | E. coli K12 | Reference Strain | 2 | nih.gov |
| Esc(1-21) | E. coli O157:H7 EDL933 | Pathogenic Strain | 4 | nih.gov |
| Esc(1-18) | E. coli K12 | Reference Strain | 16 | nih.gov |
| Esc(1-18) | E. coli O157:H7 EDL933 | Pathogenic Strain | 32 | nih.gov |
| Esc-1a(1-21)NH₂ | P. aeruginosa ATCC 27853 | Reference Strain | 4 | nih.gov |
| Esc-1a(1-21)NH₂ | P. aeruginosa ATCC 19660 | Reference Strain | 16 | nih.gov |
| Esc-1a(1-21)NH₂ | P. aeruginosa | Clinical Ocular Isolate | 2 - 8 | nih.gov |
| Esc-1a(1-21)NH₂ | S. aureus | Clinical Ocular Isolate | 4 | nih.gov |
| Esc-1a(1-21)NH₂ | S. epidermidis | Clinical Ocular Isolate | 8 | nih.gov |
| Esc-1a(1-21)NH₂ | S. hominis | Clinical Ocular Isolate | 16 | nih.gov |
Interaction with Microbial Membranes and Cellular Components
The primary mechanism by which Esculentin-1N derivatives exert their antimicrobial effect is through direct interaction with and disruption of microbial cell membranes. nih.govnih.gov These cationic peptides are electrostatically attracted to the negatively charged components of bacterial membranes. nih.gov Upon binding, they disrupt membrane integrity, leading to permeabilization and subsequent cell death. researchgate.netnih.gov
Studies suggest that these peptides operate via a "carpet-like" mechanism, where they accumulate on the membrane surface, causing tension and leading to the formation of transient pores or breakages rather than forming stable, barrel-stave channels. nih.govnih.gov This action results in the leakage of intracellular contents and a breakdown of essential electrochemical gradients. nih.gov The lethal event for bacteria like E. coli is concomitant with the rapid permeation of both the outer and inner membranes. nih.gov
Beyond the membrane, esculentin derivatives can affect other cellular components and processes. In E. coli, treatment with esculentin peptides led to the upregulation of genes involved in the response to oxidative and environmental stress, such as sodC (superoxide dismutase) and katE (catalase), as well as the gene osmB, which encodes an outer membrane lipoprotein. nih.gov
Immunomodulatory Activities of Esculentin-1N Derivatives (in vitro/ex vivo)
In addition to their direct antimicrobial action, Esculentin-1N derivatives possess significant immunomodulatory properties, influencing the behavior of host immune cells. researchgate.netmdpi.com These activities suggest a dual role for the peptides, not only eliminating pathogens directly but also modulating the host's immune response to infection.
Modulation of Cytokine Production and Inflammatory Responses (e.g., TNF-α, IL-1β)
Certain Esculentin-1N derivatives have been shown to modulate the production of key inflammatory cytokines. For instance, the homolog Esculentin-1PN was found to augment the expression of pro-inflammatory cytokine genes, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), in the murine macrophage cell line RAW264.7. researchgate.netnih.gov This peptide also amplified the respiratory burst in these cells, a critical process for killing pathogens. researchgate.netnih.gov This indicates that the peptide can prime immune cells, enhancing their anti-pathogen functions. nih.gov
Table 2: Immunomodulatory Effects of Esculentin-1PN on RAW264.7 Macrophages This table is interactive. You can sort and filter the data.
| Activity | Effect | Target Cytokine/Response | Reference |
|---|---|---|---|
| Cytokine Production | Augmented Gene Expression | TNF-α | researchgate.netnih.gov |
| Cytokine Production | Augmented Gene Expression | IL-1β | researchgate.netnih.gov |
| Respiratory Burst | Amplified | Reactive Oxygen/Nitrogen Species | researchgate.netnih.gov |
Chemotactic Properties for Immune Cells
Chemotaxis, the directed migration of immune cells towards a chemical signal, is a crucial aspect of the inflammatory response. While some antimicrobial peptides are known to be potent chemoattractants, studies on Esculentin-1PN found that it did not stimulate chemotaxis in the RAW264.7 macrophage cell line. nih.gov This suggests that its immunomodulatory role may be more focused on activating resident immune cells rather than recruiting them to the site of infection.
Cellular Targets and Signaling Pathways Affected by Esculentin-1N Derivatives (e.g., EGFR, STAT3, HOG pathway, efflux pumps, OMPs)
Esculentin-1N derivatives can influence a range of cellular targets and signaling pathways in both microbial and host cells.
Epidermal Growth Factor Receptor (EGFR): In mammalian cells, derivatives such as Esculentin-1a(1-21)NH₂ have been shown to promote cell migration through a mechanism that involves the Epidermal Growth Factor Receptor (EGFR) signaling pathway. nih.gov Inhibition of the EGFR tyrosine kinase blocked the peptide-induced migration of bronchial epithelial cells, confirming the receptor's role in this process. nih.gov
STAT3: Current research provides no direct evidence linking Esculentin-1N or its derivatives to the direct modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.
High-Osmolarity Glycerol (HOG) Pathway: In the eukaryotic microbe Saccharomyces cerevisiae (yeast), the cell adapts to the stress induced by Esculentin 1-21 by activating the High-Osmolarity Glycerol (HOG) pathway. grafiati.com This pathway is crucial for osmotic tolerance and maintaining cell wall integrity, and its activation indicates that the peptide imposes significant osmotic or membrane stress on the fungal cell. nih.govgrafiati.com
Efflux Pumps and Outer Membrane Proteins (OMPs): Esculentin derivatives can affect bacterial systems designed to resist antimicrobial agents. The derivative Esc(1-21)-1c was found to decrease the production of proteins belonging to the MexAB-OprM efflux pump in P. aeruginosa. nih.govfrontiersin.org This pump is a key contributor to multidrug resistance by actively extruding antibiotics from the bacterial cell. frontiersin.org By downregulating this pump, the peptide can synergize with conventional antibiotics, making the bacteria more susceptible to treatment. nih.govfrontiersin.org Furthermore, the upregulation of the gene for the outer membrane lipoprotein OsmB in E. coli following peptide treatment suggests an interaction with the bacterial outer membrane structure. nih.gov
Role in Tissue Homeostasis and Regeneration (e.g., keratinocyte migration, wound healing)
The partial protein precursor of Esculentin-1N, specifically its derived peptide Esculentin-1a(1-21)NH₂, has demonstrated significant potential in promoting tissue repair and regeneration, particularly in the context of skin wound healing. Research has illuminated its role in stimulating key cellular processes that are fundamental to restoring tissue integrity following injury.
Detailed Research Findings
Studies have shown that Esculentin-1a(1-21)NH₂, a peptide derived from the frog skin antimicrobial peptide Esculentin-1a, actively promotes the migration of human keratinocytes. nih.gov This is a critical step in the re-epithelialization phase of wound healing, where skin cells move to cover the wound surface. In in vitro assays, this peptide was found to significantly stimulate the migration of both immortalized human keratinocytes (HaCaT cells) and primary human epidermal keratinocytes across a range of concentrations. nih.govresearchgate.net Notably, its efficacy in promoting keratinocyte migration was reported to be greater than that of the human cathelicidin (B612621) LL-37, a well-known antimicrobial peptide with wound-healing properties. nih.govresearchgate.net
The mechanism underlying this enhanced cell migration involves the activation of the epidermal growth factor receptor (EGFR) and the STAT3 protein. nih.govplos.orgsemanticscholar.org Activation of the EGFR signaling pathway is a well-established driver of cell proliferation and migration, crucial for tissue repair. frontiersin.org By triggering this pathway, Esculentin-1a(1-21)NH₂ effectively acts as a promoter of skin re-epithelialization. nih.govplos.org
Furthermore, the regenerative capabilities of Esculentin-1a(1-21)NH₂ extend to promoting angiogenesis, the formation of new blood vessels from pre-existing ones. nih.gov This process is vital for supplying nutrients and oxygen to the healing tissue. In a mouse model of full-thickness excision wounds, treatment with Esculentin-1a(1-21)NH₂ was shown to significantly accelerate wound closure. nih.govresearchgate.net This was accompanied by an increase in collagen deposition and angiogenesis, as indicated by higher expression levels of platelet endothelial cell adhesion molecule-1 (CD31) and proliferating cell nuclear antigen (PCNA). nih.gov
The pro-angiogenic effects were further confirmed in vitro using human umbilical vein vascular endothelial cells (HUVECs). nih.gov Esculentin-1a(1-21)NH₂ was found to significantly enhance the proliferation and migration of these endothelial cells. nih.gov The molecular mechanism behind this activity was identified as the activation of the PI3K/AKT signaling pathway. nih.gov The pro-angiogenic effects of the peptide were diminished when the PI3K pathway was inhibited, confirming its importance in the observed wound healing acceleration. nih.gov
These findings collectively highlight the multifaceted role of Esculentin-1a(1-21)NH₂ in tissue homeostasis and regeneration, positioning it as a promising candidate for therapeutic applications in wound care. nih.govnih.gov Its ability to stimulate both keratinocyte migration and angiogenesis addresses two critical aspects of the wound healing cascade.
Data on Keratinocyte Migration and Angiogenesis
| Cell Type | Peptide Concentration | Observed Effect | Key Mechanistic Pathway | Reference |
|---|---|---|---|---|
| Immortalized Human Keratinocytes (HaCaT) | 0.025–4 μM | Significantly stimulates cell migration | EGFR and STAT3 activation | nih.gov |
| Primary Human Epidermal Keratinocytes | Not specified | Preserved migratory activity | EGFR activation | nih.gov |
| Model System | Observed Effect | Key Mechanistic Pathway | Reference |
|---|---|---|---|
| Human Umbilical Vein Vascular Endothelial Cells (HUVECs) | Promoted cell proliferation and migration; upregulated CD31 expression | PI3K/AKT pathway activation | nih.gov |
| Mouse Full-Thickness Excision Wound Model | Accelerated wound healing; increased collagen deposition and angiogenesis | Not explicitly stated in the in-vivo model, but linked to PI3K/AKT in vitro | nih.gov |
Advanced Research Methodologies for Studying Esculentin 1n Precursor
Recombinant Expression and Purification Strategies for Precursor and Derivatives
The production of Esculentin-1N derivatives for research purposes often relies on recombinant DNA technology, as chemical synthesis can be cost-prohibitive for large-scale production. nih.gov Escherichia coli (E. coli) is the most commonly used host for this purpose due to its low cost, rapid growth, and high protein yield. researchoutreach.org However, the direct expression of antimicrobial peptides (AMPs) like Esculentin (B142307) fragments can be toxic to the bacterial host and makes them susceptible to proteolytic degradation. nih.govmdpi.com
To overcome these challenges, Esculentin precursors are typically expressed as fusion proteins . nih.govnih.gov This strategy involves genetically linking the peptide to a larger, more stable carrier protein, which masks the peptide's toxicity, protects it from degradation, and can simplify purification. nih.govmdpi.comnih.gov Common fusion partners include Glutathione (B108866) S-transferase (GST), Thioredoxin (TRX), Small Ubiquitin-like Modifier (SUMO), and Elastin-Like Polymers (ELPs). nih.govresearchoutreach.orgmdpi.comnih.gov These carrier proteins can also improve the solubility of the target peptide, sometimes reducing the formation of insoluble aggregates known as inclusion bodies . researchoutreach.orgmdpi.com
Following expression, the fusion protein is purified from the cell lysate, often using affinity chromatography , which exploits the specific binding properties of the fusion tag (e.g., GST binding to glutathione beads). nih.govresearchoutreach.org If the protein is expressed in inclusion bodies, it must first be solubilized and refolded. After purification of the fusion protein, the Esculentin peptide is cleaved from its carrier and subjected to further purification steps, such as size-exclusion chromatography, to isolate the pure peptide. mdpi.com
| Fusion Partner | Key Advantages | Purification Method | Source |
|---|---|---|---|
| Glutathione S-transferase (GST) | Well-established for soluble expression; masks toxicity. | Affinity chromatography on immobilized glutathione. | nih.govresearchoutreach.orgnih.gov |
| Thioredoxin (TRX) | Enhances solubility and can promote proper folding. | Affinity chromatography. | researchoutreach.orgnih.gov |
| Small Ubiquitin-like Modifier (SUMO) | Increases stability and solubility; can be precisely cleaved. | Affinity chromatography (often with a His-tag). | nih.gov |
| Elastin-Like Polymer (ELP) | Allows for non-chromatographic purification via temperature cycles. | Inverse Transition Cycling (ITC). | mdpi.com |
Mass Spectrometry-Based Approaches for Peptide Identification and Post-Translational Modification Analysis
Mass spectrometry (MS) is an indispensable tool for the analysis of peptides like Esculentin-1N derivatives. MALDI-TOF/TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometry is frequently used to confirm the molecular weight of recombinantly produced and purified peptides, ensuring their identity and purity. mdpi.commdpi.com
For more complex analyses, such as identifying peptides within a biological sample or determining their sequence, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed. frontiersin.org This technique separates peptides via liquid chromatography before fragmenting them in the mass spectrometer to generate sequence information. LC-MS/MS is also the cornerstone of modern proteomics. For instance, quantitative proteomics approaches like Tandem Mass Tag (TMT) proteomics can be used to perform systems-level analysis of how Esculentin treatment affects the entire protein landscape of a cell. frontiersin.org
These methods are also critical for identifying any post-translational modifications (PTMs) on the peptide, which can significantly impact its function. In the context of studying cellular responses, MS-based proteomics can identify which cellular proteins are targeted or altered by the peptide. For example, a differential proteomic approach revealed that an Esculentin-1a derivative caused a significant decrease in the production of proteins belonging to the MexAB-OprM efflux pump in Pseudomonas aeruginosa. frontiersin.org
Advanced Spectroscopic Techniques for Structural Characterization
Understanding the three-dimensional structure of Esculentin-1N derived peptides is key to deciphering their mechanism of action. Advanced spectroscopic techniques are used to determine this structure, particularly in different environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the high-resolution 3D structure of peptides in solution. researchgate.netexlibrisgroup.comrcsb.org Studies using transferred Nuclear Overhauser effect spectroscopy (tr-NOESY) have shown that while Esculentin-1a(1-21) is unstructured (a random coil) in aqueous solution, it adopts a defined amphipathic α-helical conformation upon binding to bacterial membrane mimetics like lipopolysaccharide (LPS) micelles. researchgate.netnih.gov This structural transition is believed to be fundamental to its antimicrobial activity.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of peptides. researchgate.netresearchgate.net It can rapidly provide information on whether a peptide is predominantly α-helical, β-sheet, or random coil. rcsb.org CD studies have corroborated NMR findings, confirming that Esculentin peptides are unstructured in water but become helical in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or lipid micelles. researchgate.netresearchgate.netnih.gov
X-ray Crystallography: While a gold standard for protein structure determination, X-ray crystallography requires the formation of high-quality crystals, which can be challenging for flexible, membrane-active peptides like Esculentin derivatives. Though it provides unparalleled atomic detail, its application to these specific peptides is less common than NMR or CD. rcsb.org
| Technique | Information Gained | Key Finding for Esculentin-1a(1-21) | Source |
|---|---|---|---|
| NMR Spectroscopy | High-resolution 3D structure in solution; peptide-membrane interactions. | Adopts an amphipathic α-helical structure in LPS micelles. | researchgate.netexlibrisgroup.comnih.gov |
| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, etc.). | Transitions from a random coil in water to a helical structure in membrane-mimicking environments. | researchgate.netnih.gov |
| X-ray Crystallography | High-resolution 3D structure in a crystalline state. | Provides functional insights, though less commonly applied to these peptides. | rcsb.org |
In Vitro and Ex Vivo Assays for Biological Activity Profiling
A wide range of in vitro and ex vivo assays are essential to characterize the biological activities of Esculentin-1N derivatives.
Microbial Growth Inhibition: The primary antimicrobial activity is quantified using microbroth dilution assays to determine the Minimal Inhibitory Concentration (MIC), which is the lowest peptide concentration that completely inhibits visible microbial growth. nih.govnih.gov For Esculentin-1a(1-21), MIC values against P. aeruginosa and E. coli have been reported in the low micromolar range. nih.govnih.gov
Membrane Permeabilization: To investigate the mechanism of killing, membrane permeabilization assays are widely used. These assays often employ fluorescent dyes that are excluded from cells with intact membranes. The uptake of dyes like Sytox Green or Propidium Iodide (PI) indicates that the peptide has compromised the cytoplasmic membrane. mdpi.comnih.govnih.gov Another approach measures the release of intracellular components, such as β-galactosidase, into the medium. nih.govrsc.org These assays have demonstrated that Esculentin peptides rapidly perturb and disrupt bacterial membranes. nih.govnih.gov
Immunomodulation Assays: Beyond direct killing, Esculentin peptides exhibit immunomodulatory effects. These are studied by measuring the peptide's impact on immune cells and inflammatory pathways. For instance, assays measure the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and IL-6 from macrophages stimulated with bacterial components like LPS. nih.govspandidos-publications.comnih.gov Studies show that Esculentin and related compounds can suppress the production of these inflammatory mediators. nih.govnih.gov
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to analyze how Esculentin peptides affect the expression of specific genes in target cells. In bacteria, this has been used to show that the peptides upregulate genes involved in motility and stress response while downregulating genes related to efflux pumps. frontiersin.orgnih.gov
Cell Migration Assays: The wound-healing potential of Esculentin peptides is assessed using cell migration assays. In a "scratch assay," a gap is created in a confluent monolayer of cells (e.g., human endothelial or epithelial cells), and the ability of the peptide to stimulate closure of this gap is monitored over time. jst.go.jpnih.govnih.gov Transwell assays are also used to quantify cell migration toward the peptide. jst.go.jp These studies have shown that Esculentin-1a(1-21) can promote the migration of human umbilical vein endothelial cells (HUVECs) and lung epithelial cells. jst.go.jpnih.gov
Gene Editing and Knockout Models for Functional Studies
To definitively determine the role of specific host or microbial genes in the activity of or response to Esculentin peptides, advanced genetic techniques are employed. While specific gene editing studies targeting the Esculentin-1N precursor in its native amphibian context are not widely reported, the principles are central to peptide research.
In microbial systems, creating knockout mutants (deleting a specific gene) allows researchers to test the importance of that gene for peptide susceptibility. For example, knocking out genes for specific membrane components or efflux pumps in bacteria could reveal their role in resistance to Esculentin.
In surrogate host models (e.g., cell lines or model organisms), gene editing technologies like CRISPR/Cas9 could be used to knock out or alter host proteins hypothesized to be receptors or targets for the peptide's immunomodulatory or cell-migrating activities. This allows for precise dissection of the molecular pathways the peptide interacts with. Studying chemically modified versions of the peptide, such as diastereomers with D-amino acid substitutions, also serves as a powerful method for functional studies, helping to correlate structural features with specific biological activities. nih.gov
Transcriptomics and Proteomics for Systems-Level Analysis of Cellular Responses
To gain a comprehensive, unbiased view of how cells respond to Esculentin-1N derivatives, systems-level approaches like transcriptomics and proteomics are used.
Transcriptomics: This involves analyzing the entire set of RNA transcripts (the transcriptome) in a cell under specific conditions. By comparing the transcriptome of bacteria or human cells treated with an Esculentin peptide to untreated cells, researchers can identify all genes that are up- or down-regulated in response to the peptide. researchgate.net This provides a global snapshot of the cellular response, highlighting affected pathways such as stress responses, biofilm formation, and virulence. frontiersin.orgnih.gov For example, transcriptional analysis in E. coli O157:H7 revealed that Esculentin derivatives induce genes involved in biofilm regulation and stress response. nih.gov
Proteomics: This is the large-scale study of proteins (the proteome). nih.govplos.org Using advanced mass spectrometry, proteomics can identify and quantify thousands of proteins in a sample. Differential proteomics compares the proteomes of treated versus untreated cells to see which protein levels change. frontiersin.org This approach was used to discover that an Esculentin derivative down-regulates the MexAB-OprM efflux pump in P. aeruginosa, a finding that was then confirmed at the transcript level. frontiersin.org This demonstrates the power of integrating proteomics and transcriptomics to build a complete picture of a peptide's mechanism of action.
Evolutionary Biology and Biodiversity of Esculentin 1n Peptides
Phylogenetic Analysis of Esculentin (B142307) Gene Family across Amphibian Species
The Esculentin gene family is widely distributed among amphibians, especially within the Ranidae family (true frogs). Phylogenetic analyses, based on cDNA and amino acid sequences, reveal intricate evolutionary relationships that mirror the speciation and divergence of their host organisms.
The fundamental structure of the esculentin gene is highly conserved, typically encoding a precursor protein that contains a signal peptide region, an acidic spacer peptide, and the C-terminal mature peptide. nih.gov For instance, the gene for Esculentin-1PN, identified in the dark-spotted frog (Pelophylax nigromaculatus), is composed of a 255-nucleotide open reading frame which translates into an 84-amino acid precursor protein. nih.gov
Phylogenetic tree analysis demonstrates that esculentin peptides form distinct clusters that often align with the taxonomy of the host species. For example, Esculentin-1PN from Pelophylax nigromaculatus shows its closest genetic relationship to Esculentin-1P, a homolog from the Fukien gold-striped pond frog (Pelophylax fukienensis). nih.gov This close clustering suggests a shared recent ancestor and similar evolutionary trajectories within the Pelophylax genus. The broader family of esculentins, including Esculentin-1 (B1576701) and Esculentin-2, showcases the divergence that has occurred across different genera. nih.gov The study of these gene families across a wide range of amphibians, including anurans (frogs and toads) and caecilians, helps to map the evolutionary history of this critical defense mechanism. nih.govmdpi.com
The following table provides examples of Esculentin-1 peptides identified in various amphibian species, illustrating the breadth of their distribution.
| Peptide Name | Host Species | Taxonomic Family |
| Esculentin-1a | Pelophylax lessonae (Pool Frog) | Ranidae |
| Esculentin-1b | Pelophylax lessonae/ridibundus (Edible Frog) | Ranidae |
| Esculentin-1PN | Pelophylax nigromaculatus (Dark-spotted Frog) | Ranidae |
| Esculentin-1P | Pelophylax fukienensis (Fukien Gold-striped Pond Frog) | Ranidae |
| Esculentin-2P | Rana pipiens (Northern Leopard Frog) | Ranidae |
Diversification and Adaptation of Peptide Sequences and Structures across Species
Esculentins are a class of peptides typically composed of 46 amino acids, characterized by an alpha-helical structure in membrane-mimicking environments and a distinctive C-terminal loop created by a disulfide bridge. mdpi.compensoft.net Sequence alignments show that while some regions are highly conserved, others are hypervariable. This variability leads to differences in physicochemical properties, such as net positive charge and hydrophobicity, which in turn modulate antimicrobial activity. pensoft.net A clear example of minimal yet significant diversification is seen between Esculentin-1a and Esculentin-1b, which differ by only a single amino acid at position 11. mdpi.com
Further diversification is observed in truncated forms of the peptide. Studies on derivatives like Esc(1-21) and Esc(1-18), which represent the first 21 and 18 N-terminal residues of the parent molecule, show that they retain potent antimicrobial activity. mdpi.comnih.gov This indicates that the N-terminal region is a critical functional domain. The adaptation of these peptides can be seen in their varied efficacy against different bacterial strains, suggesting that sequence changes fine-tune their specificity and potency. mdpi.com
The table below compares key features of different Esculentin-1 derivatives, highlighting the structural and functional diversification.
| Peptide Derivative | Parent Peptide | Length (Amino Acids) | Key Structural Feature | Notable Activity |
| Esc(1-21) | Esculentin-1a/b | 21 | N-terminal alpha-helix | Potent activity against E. coli and P. aeruginosa biofilms. mdpi.comnih.gov |
| Esc(1-18) | Esculentin-1a/b | 18 | N-terminal alpha-helix | Broad-spectrum antimicrobial activity, though less potent than Esc(1-21). mdpi.com |
| Full-length Esculentin-1a | Esculentin-1a | 46 | Alpha-helix with C-terminal loop | Broad-spectrum activity and immunomodulatory properties. nih.govpensoft.net |
Evolutionary Pressures and Functional Divergence of Esculentin Peptides
The primary evolutionary pressure driving the evolution of the esculentin family is the relentless "arms race" between amphibians and the vast array of microorganisms in their environment. nih.gov Amphibian skin is a primary interface with the outside world and is constantly exposed to bacteria, fungi, and viruses, necessitating a robust and adaptable chemical defense system. mdpi.comnih.gov
This constant pathogenic pressure results in strong diversifying or directional selection on the genes encoding these peptides. nih.govmdpi.comnih.gov Signatures of positive selection are often found in the regions of the gene that code for the mature peptide, indicating that mutations conferring an advantage against specific or new pathogens are rapidly fixed in the population. nih.gov The result is a high degree of functional divergence. For example, while one esculentin variant might be highly effective against Gram-negative bacteria like E. coli, another might show greater potency against Gram-positive bacteria or fungi. nih.govmdpi.com
Functional divergence is not limited to antimicrobial action. Some esculentin peptides have evolved to perform roles beyond direct pathogen killing, a phenomenon known as "moonlighting." For instance, Esculentin-1PN has been shown to have immunomodulatory effects, influencing the activity of host immune cells like macrophages. nih.gov Furthermore, the derivative Esculentin-1a(1-21)NH2 has been found to promote wound healing by stimulating the migration of keratinocytes, a function tied to the activation of the epidermal growth factor receptor (EGFR). nih.gov This functional plasticity suggests that evolutionary pressures have co-opted these peptides for a range of host defense and repair functions.
Gene Duplication Events and Their Impact on Peptide Repertoire
The remarkable diversity of antimicrobial peptides within a single amphibian species, and across the class Amphibia as a whole, is largely attributed to gene duplication. nih.govharvard.edu This evolutionary mechanism is a fundamental source of genetic novelty. Following the duplication of an ancestral esculentin gene, the resulting copies can follow different evolutionary paths. nih.gov
According to classic evolutionary theory, one gene copy can retain the original function, freeing the other copy from selective constraint. nih.gov This "redundant" copy can then accumulate mutations, potentially leading to three outcomes:
Non-functionalization: The gene accumulates deleterious mutations and becomes a non-functional pseudogene.
Neofunctionalization: The gene acquires a novel function, such as activity against a new class of pathogens or a role in a different physiological process like immunomodulation or wound healing. biorxiv.org
Subfunctionalization: The two gene copies partition the ancestral functions between them, each becoming specialized for a subset of the original roles. nih.gov
The existence of multiple, distinct but related, esculentin peptides (e.g., Esculentin-1 and Esculentin-2 families) within the Ranidae is strong evidence of a history of gene duplication followed by divergence. harvard.edu This process allows for the expansion of the organism's defensive arsenal (B13267), creating a "cocktail" of peptides that provides a multi-pronged defense against a wide and evolving spectrum of pathogens, thereby minimizing the chances of microbes developing resistance. nih.govnih.gov
Bioengineering and Biotechnological Perspectives Non Clinical Applications
Design and Synthesis of Modified Peptides for Enhanced Research Probes
The development of novel research probes from Esculentin-1N peptides involves strategic chemical modifications to enhance their utility and stability. These modifications are designed to improve characteristics such as structural stability, resistance to degradation, and specific targeting capabilities, making them valuable tools for investigating biological systems.
One common strategy is the substitution of specific amino acids. For instance, in the derivative Esculentin-1a(1–21)NH2, or Esc(1-21), amino acids at positions 1, 10, and 18 have been replaced with aminoisobutyric acid (Aib). nih.gov The rationale behind this modification includes:
Preventing Enzymatic Degradation: An Aib residue at position 1 is intended to protect the peptide from degradation by aminopeptidases. nih.gov
Stabilizing Secondary Structure: Placing Aib residues at internal positions (10 and 18) helps to stabilize the α-helical structure of the peptide, which is often crucial for its biological activity. nih.gov
Another approach involves the synthesis of analogs with altered primary structures, such as creating a linear version of the naturally cyclic Esculentin-1 (B1576701) peptide by removing its C-terminal disulfide bridge. nih.gov This allows researchers to study the role of cyclization in the peptide's activity and stability.
Furthermore, Esculentin-1N derivatives have been conjugated to nanomaterials to create novel research probes. For example, Esc(1-21) has been conjugated to gold nanoparticles (AuNPs) via a polyethylene glycol (PEG) linker. nih.gov This conjugation enhances the peptide's antimicrobial activity for research applications without inducing toxicity in human keratinocyte models, providing a valuable tool for studying peptide-nanoparticle interactions and their biological effects. nih.gov
These synthetic and modification strategies are typically carried out using stepwise solid-phase synthesis, followed by purification via methods like reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity (>95%). nih.gov The molecular masses of the resulting modified peptides are then verified using techniques such as electrospray ionization mass spectrometry. nih.gov
| Modification Strategy | Example Derivative | Purpose of Modification | Reference |
| Amino Acid Substitution | Esc(1-21) with Aib at positions 1, 10, 18 | Prevent enzymatic degradation, stabilize α-helix | nih.gov |
| Structural Alteration | Linear Esculentin-1 analog | Investigate the role of the disulfide bridge on activity | nih.gov |
| Nanoparticle Conjugation | Esc(1-21) conjugated to Gold Nanoparticles (AuNPs) | Increase antimicrobial activity for research use | nih.gov |
| D-Amino Acid Substitution | Esc(1-21)-1c | Reduce cytotoxicity and protect from proteolysis | nih.gov |
Use of Esculentin-1N Derivatives as Tools in Fundamental Biological Research
Derivatives of Esculentin-1N serve as powerful tools for dissecting fundamental biological processes, particularly in microbiology and cell biology. Their specific interactions with cellular components allow researchers to probe complex systems.
Truncated derivatives, such as Esc(1-21) and Esc(1-18), are utilized to investigate bacterial biofilm formation. nih.gov In studies involving Escherichia coli O157:H7, these peptides have been shown to influence the expression of genes critical for biofilm regulation and dispersal, such as csrA and hha. nih.gov By observing the transcriptional changes induced by these peptides, researchers can gain insights into the genetic pathways that control bacterial community behavior. For instance, the induction of the nirB gene in the presence of Esc(1-18) and Esc(1-21) suggests a potential increase in nitric oxide, which is known to inhibit biofilm formation. nih.gov
These peptides also serve as tools to study bacterial stress responses. Their application can induce the expression of genes involved in nitrosative, oxidative, and osmotic stress, helping to elucidate how bacteria adapt to environmental challenges. nih.gov
Beyond bacteriology, Esculentin-1N derivatives are employed in eukaryotic model systems. The synthetic derivative Esculentin (B142307) 1-21 (Esc 1-21) has been used to study cellular response pathways in Saccharomyces cerevisiae (baker's yeast). researchgate.net Research using transcriptomic and proteomic approaches has revealed that yeast cells adapt to the presence of Esc 1-21 by activating the High Osmolarity Glycerol (HOG) pathway, which is involved in osmotic tolerance and maintaining cell wall integrity. researchgate.net This makes the peptide a useful probe for studying stress response and cell wall dynamics in a simple eukaryotic model.
Rational Design of Peptide Analogs for Specific Biological Activities (excluding therapeutic development)
Rational design involves the deliberate modification of a peptide's sequence and structure to achieve a desired biological activity for research purposes. This approach leverages an understanding of structure-activity relationships to create novel molecules with tailored properties.
One example is the creation of hybrid peptides. A novel 21-amino acid hybrid peptide, BKR1, was designed by combining helical fragments from Esculentin-1a and Melittin. pensoft.net The design process involved in silico analysis to predict physicochemical properties and secondary structure, aiming for high helicity, which is often correlated with antimicrobial activity. pensoft.net This rationally designed hybrid peptide serves as a research tool to explore the synergistic effects of combining domains from different parent peptides.
The design of analogs also focuses on improving stability and reducing non-specific effects. To create peptides that are more robust for experimental use, analogs of Esc(1-21) have been synthesized with D-amino acids, such as in the analog Esc(1-21)-1c. nih.gov The inclusion of D-amino acids is a well-established strategy to protect peptides from proteolytic degradation by host or bacterial enzymes, thereby extending their functional lifetime in biological assays. nih.gov
Furthermore, the rational design process includes modifications to alter physicochemical properties like hydrophobicity and net positive charge. nih.gov By systematically substituting amino acids, researchers can fine-tune these properties to study their impact on the peptide's interaction with microbial membranes or other biological targets, contributing to a deeper understanding of the molecular basis of its activity.
| Designed Analog | Parent Peptide(s) | Design Strategy | Objective for Research Application | Reference |
| BKR1 | Esculentin-1a, Melittin | Hybridization of helical fragments | Enhance antimicrobial activity for research studies | pensoft.net |
| Aib-analog of Esc(1-21) | Esculentin-1a(1-21)NH2 | Substitution with Aib residues | Stabilize α-helix and prevent enzymatic degradation | nih.gov |
| Esc(1-21)-1c | Esculentin-1a(1-21)NH2 | Substitution with D-amino acids | Reduce cytotoxicity and protect from proteolysis | nih.gov |
Production Systems for Recombinant Peptides for Research and Industrial Applications
The production of Esculentin-1N and its analogs for research and potential industrial use often relies on recombinant DNA technology, as chemical synthesis can be costly for larger quantities. Escherichia coli is a commonly used host for these production systems due to its rapid growth and well-understood genetics.
A prevalent strategy involves expressing the target peptide as part of a larger fusion protein. nih.gov For instance, analogs of Esculentin-1 have been produced in E. coli as a fusion protein that is sequestered in inclusion bodies. nih.gov This method has several advantages for peptide production:
Protection from Proteolysis: Expressing the small peptide as part of a larger protein protects it from degradation by intracellular proteases.
Simplified Purification: The formation of insoluble inclusion bodies allows for easy initial separation from soluble bacterial proteins through centrifugation.
The fusion protein is designed with a specific cleavage site between the carrier protein and the peptide of interest. In the case of the recombinant Esculentin-1 analog, the peptide was inserted at the N-terminus of the fusion protein, allowing for its release by cyanogen bromide cleavage. nih.gov
General systems for recombinant peptide production often use fusion partners like a hexahistidine-tagged ketosteroid isomerase. nih.govresearchgate.net This system produces the target peptide in an insoluble form, and the hexahistidine tag facilitates purification of the fusion protein via affinity chromatography. nih.govresearchgate.net Following purification, a highly specific cleavage reaction, for example using thrombin, is employed to release the target peptide from the fusion partner. nih.govresearchgate.net Such systems are designed to achieve high yields, making them suitable for producing peptides for various biological assays and research applications. nih.govresearchgate.net
| Production System Component | Function | Example Application | Reference |
| Escherichia coli Host | Serves as the cellular factory for protein expression. | Production of Esculentin-1 analogs. | nih.gov |
| Fusion Protein | A carrier protein genetically fused to the target peptide to enhance stability and simplify purification. | Esculentin-1 analog fused to a carrier, sequestered in inclusion bodies. | nih.gov |
| Inclusion Bodies | Insoluble aggregates of the expressed fusion protein within the bacterial cell. | Facilitates initial separation of the recombinant protein from soluble cell components. | nih.gov |
| Chemical/Enzymatic Cleavage Site | A specific amino acid sequence (e.g., for cyanogen bromide or thrombin) that allows for the release of the target peptide from the fusion partner. | Cyanogen bromide cleavage to release the Esculentin-1 analog. | nih.gov |
| Hexahistidine-tag | A tag added to the fusion protein for purification via affinity chromatography. | General system for recombinant peptide production. | nih.govresearchgate.net |
Challenges and Future Directions in Esculentin 1n Precursor Research
Elucidating Complete Processing Pathways and Regulatory Networks of the Precursor
A primary challenge in Esculentin-1N research is the complete characterization of its post-translational processing pathway. The precursor protein, like many secreted peptides, is a composite structure, typically containing a signal peptide, an acidic spacer, and the C-terminal mature peptide. nih.gov The gene encoding an esculentin-1 (B1576701) homolog in the dark-spotted frog, for instance, was found to have an open reading frame encoding an 84-amino acid polypeptide with this characteristic structure. nih.gov The transformation from this inactive propeptide to a bioactive molecule requires a precise series of enzymatic cleavages.
The enzymes responsible for this processing are believed to be prohormone convertases (PCs), a family of subtilisin-like endoproteases. bohrium.com In eukaryotes, enzymes like furin and Kex2 are known to cleave precursors at specific amino acid sequences, and it is highly probable that members of this family are responsible for liberating the mature Esculentin-1N. bohrium.com However, the specific convertases that act on the Esculentin-1N precursor have not been definitively identified, nor have their precise cleavage sites been mapped for every member of the esculentin (B142307) family. The degradation of mature esculentin peptides by skin proteases has been observed, indicating the presence of multiple active proteases in amphibian skin secretions. nih.gov Some of these proteases may also be involved in the initial processing cascade.
Furthermore, the regulatory networks that control the expression of the Esculentin-1N precursor gene are not fully understood. While it is known that amphibians secrete these peptides in response to stress and infection, the specific signaling pathways that trigger gene transcription and translation remain an active area of investigation. nih.gov Understanding this network is crucial, as it could reveal how an amphibian modulates the production of specific peptides in response to different types of pathogens or environmental stressors. nih.gov
Comprehensive Understanding of In Vivo Biological Roles and Interactions (non-clinical models)
The vast majority of functional studies have focused on the mature esculentin peptides, particularly truncated versions like Esculentin(1-21). nih.govnih.govnih.gov These peptides have demonstrated potent in vivo efficacy in non-clinical mouse models of sepsis and pulmonary infection caused by pathogens like Pseudomonas aeruginosa. nih.govresearchgate.net The peptide was shown to prolong the survival of infected mice, highlighting its potential as a template for new antibiotics. nih.gov Its activity is often attributed to its ability to disrupt bacterial membranes. nih.govnih.gov
However, a comprehensive understanding of the in vivo roles of the entire precursor molecule and its other cleavage products is lacking. Non-clinical studies, which are critical in drug development for assessing activity and toxicokinetics in relevant animal models, could be expanded to explore these other components. creativebiolabs.netmedinstitute.com It is plausible that the precursor itself, or the acidic pro-piece cleaved during maturation, may have independent biological functions. In other biological systems, such precursor fragments can act as signaling molecules, enzyme inhibitors, or intramolecular chaperones that ensure correct folding of the mature peptide. To date, no such roles have been assigned to the non-esculentin portions of the precursor. Future in vivo studies in non-clinical models could investigate whether these fragments have roles in immune modulation, wound healing, or intercellular signaling, providing a more holistic view of the precursor's contribution to amphibian host defense. nih.govmedchemexpress.com
High-Resolution Structural Insights into Precursor-Enzyme Complexes
A significant gap in our understanding is the absence of high-resolution structural data for the Esculentin-1N precursor, particularly in complex with its processing enzymes. While the 3D structure of a mature esculentin peptide has been solved, revealing an amphipathic helical conformation key to its membrane-permeating activity, the structure of the full propeptide remains unknown. nih.gov
Obtaining the structure of a precursor-enzyme complex is technically challenging. These interactions are transient by nature, and the complexes are often present at very low concentrations within the cell, making them difficult to isolate for techniques like X-ray crystallography or cryo-electron microscopy. The process of protein splicing, where inteins self-excise from precursor proteins, highlights the complexity and precise coordination required in such reactions, which are challenging to capture. researchgate.net
Despite these difficulties, achieving such structural insights would be invaluable. It would reveal the precise molecular interactions that allow a processing enzyme to recognize and cleave the precursor, explaining the specificity of the reaction. This knowledge could be used to design small-molecule inhibitors of these enzymes, which could have therapeutic applications. Furthermore, understanding how the precursor is folded and how the enzyme accesses the cleavage sites would provide a more complete picture of the peptide's journey from synthesis to secretion.
Integration of Multi-Omics Data for Systems-Level Understanding of Peptide Activity
To move beyond a one-peptide, one-function perspective, the field is increasingly turning to multi-omics approaches. Integrating genomics, transcriptomics, proteomics/peptidomics, and metabolomics offers a powerful path to a systems-level understanding of the Esculentin-1N precursor and its functional outputs. nih.gov
Genomics and Transcriptomics can identify the genes for esculentin precursors and their regulatory elements. RNA-seq experiments can reveal how the expression of these genes changes in response to specific threats, such as different bacterial or fungal pathogens. nih.govmdpi.com
Proteomics and Peptidomics , primarily using advanced mass spectrometry, can identify the full suite of peptides present in amphibian skin secretions, including all variants and post-translationally modified forms derived from the Esculentin-1N precursor. nih.gov This approach moves beyond studying a single, often synthetically produced peptide, to understanding the complex cocktail of molecules that are actually deployed by the animal.
Metabolomics can then be used to analyze the downstream effects of peptide activity, for example, by measuring changes in the metabolic profile of bacteria or host cells upon exposure to the peptides. nih.govresearchgate.net
Integrated Analysis , as demonstrated in studies on the effects of Esculentin(1-21) on yeast, can correlate transcriptomic and proteomic changes to understand the cellular response to the peptide. researchgate.net Such analyses revealed that the peptide affects pathways related to cell wall maintenance and stress response. researchgate.net By combining these datasets, researchers can build comprehensive models that link the stimulus (e.g., infection) to gene expression, precursor processing, the array of secreted peptides, and their ultimate impact on both pathogen and host cells. nih.gov
Emerging Methodologies and Technologies in Amphibian Peptide Research
Future progress in understanding the Esculentin-1N precursor will be driven by emerging technologies. The discovery of amphibian peptides has been greatly accelerated by advances in peptidomic and genomic techniques, which have allowed for the identification of hundreds of peptides from single specimens. nih.gov
Bioinformatic pipelines are becoming increasingly sophisticated, enabling the rapid in silico discovery of new antimicrobial peptide (AMP) candidates from raw RNA-seq data. mdpi.com Coupled with improved structure prediction algorithms like AlphaFold (used in some studies as ColabFold), researchers can now associate novel peptide sequences with predicted 3D structures, helping to categorize them and predict their activity before undertaking costly synthesis. mdpi.com
Advances in chemical synthesis allow for the creation of peptide analogs with enhanced properties. nih.gov For example, the incorporation of non-standard amino acids can increase a peptide's resistance to degradation by proteases, a significant hurdle for therapeutic development. researchgate.net Furthermore, new methods for studying molecular interactions, such as using synthetic peptides and receptor models, can clarify mechanisms of action at a molecular level, a technique used successfully in the study of venom resistance. scitechdaily.comsciencedaily.com These evolving methodologies will be critical for overcoming the current challenges and unlocking the full potential of the Esculentin-1N precursor and the diverse peptides it generates.
Q & A
Q. What are the key structural characteristics of Esculentin-1N protein precursor, partial, and how can they be experimentally determined?
Methodological Answer:
- Use bioinformatics tools (e.g., AlphaFold, SWISS-MODEL) to predict secondary and tertiary structures from partial amino acid sequences. Validate predictions via circular dichroism spectroscopy (for secondary structure) and NMR/X-ray crystallography (if sufficient protein quantity is available) .
- For functional domains, perform sequence alignment against full-length homologs (e.g., Esculentin-1) to infer conserved regions (e.g., antimicrobial peptide motifs) .
- Address partial sequence limitations by combining computational modeling with mass spectrometry to confirm post-translational modifications (e.g., glycosylation) that may influence activity .
Q. How can researchers design assays to evaluate the antimicrobial activity of this compound?
Methodological Answer:
- Conduct minimum inhibitory concentration (MIC) assays against Gram-negative and Gram-positive bacterial strains, using standardized protocols (CLSI guidelines) to ensure reproducibility .
- Include cytotoxicity assays (e.g., hemolysis in mammalian red blood cells) to differentiate antimicrobial specificity from non-selective membrane disruption .
- For partial precursors, compare activity to full-length Esculentin-1 to assess functional contributions of missing regions .
Advanced Research Questions
Q. What experimental strategies address challenges in expressing and purifying the partial Esculentin-1N precursor in heterologous systems?
Methodological Answer:
- Optimize codon usage for expression in E. coli or yeast systems; use fusion tags (e.g., GST, His-tag) to enhance solubility and enable affinity chromatography .
- If truncated forms aggregate, employ refolding protocols (e.g., dialysis with gradient buffers) or co-express chaperone proteins .
- Validate proper folding via functional assays (e.g., antimicrobial activity) and structural validation (e.g., FTIR spectroscopy) .
Q. How should researchers reconcile contradictory data on the mechanism of action of Esculentin-1N-derived peptides?
Methodological Answer:
- Perform systematic reviews to identify variables causing discrepancies (e.g., peptide concentration, bacterial strain variability, assay conditions) .
- Use single-cell imaging (e.g., fluorescence microscopy with membrane dyes) to resolve whether mechanisms involve pore formation, intracellular targeting, or biofilm disruption .
- Apply omics approaches (e.g., bacterial transcriptomics) to identify pathways affected by the peptide, cross-referencing results across studies .
Q. What statistical frameworks are recommended for analyzing dose-response relationships in Esculentin-1N bioactivity studies?
Methodological Answer:
- Use non-linear regression models (e.g., log-dose vs. response) to calculate EC₅₀ values; report confidence intervals to address variability .
- For partial precursors with weak activity, apply Bayesian statistics to distinguish signal from noise in low-effect scenarios .
- Ensure compliance with NIH guidelines for preclinical data reporting, including raw data deposition in public repositories .
Data Reproducibility and Reporting
Q. How can researchers ensure reproducibility when working with partial protein sequences?
Methodological Answer:
- Provide detailed supplemental protocols for expression, purification, and assay conditions (e.g., buffer compositions, centrifugation parameters) .
- Share annotated datasets (e.g., via Zenodo or Figshare) including raw spectroscopic data, chromatograms, and negative controls .
- Follow Beilstein Journal guidelines: limit main-text experimental details to critical steps; archive exhaustive methods in supplementary files .
Q. What ethical and reporting standards apply to studies involving Esculentin-1N precursor derivatives?
Methodological Answer:
- Disclose all conflicting findings (e.g., inactive variants) in manuscripts to avoid publication bias; use COPE guidelines for transparency .
- For animal studies, include ARRIVE 2.0 checklist items (e.g., sample size justification, randomization protocols) .
- In clinical correlations, define technical terms (e.g., "partial precursor") explicitly to aid interdisciplinary readers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
